1,5,6,7,8,9-Hexahydro-2h-cyclohepta[b]pyridin-2-one
Overview
Description
“1,5,6,7,8,9-Hexahydro-2h-cyclohepta[b]pyridin-2-one” is an organic compound with the molecular formula C10H13NO . It has an average mass of 163.216 Da and a monoisotopic mass of 163.099716 Da .
Molecular Structure Analysis
The InChI representation of the molecule isInChI=1S/C10H13NO/c12-10-7-6-8-4-2-1-3-5-9(8)11-10/h6-7H,1-5H2,(H,11,12)
. This provides a standardized way to encode the molecule’s structure and can be used to generate a 2D or 3D model of the compound.
Scientific Research Applications
Crystal Structure Analysis
Research has been conducted to understand the crystal structure of compounds related to 1,5,6,7,8,9-Hexahydro-2H-cyclohepta[b]pyridin-2-one. For instance, Al’bov et al. (2004) studied the crystal structures of several derivatives, including 4-methyl-1,5,6,7,8,9-hexahydro-2H-cyclohepta[b]pyridin-2-one, using single-crystal X-ray diffraction. These studies are essential for understanding the physical and chemical properties of these compounds (Al’bov et al., 2004).
Photochemical Reactions
The photochemical behaviors of pyrazinone derivatives, including 1,5,6,7,8,9-hexahydro-2H-cyclohepta[b]pyrazin-2-one, have been investigated. Nishio et al. (1991) explored the dye-sensitized photo-oxygenation of these compounds, contributing to our understanding of their potential applications in chemical synthesis and photochemistry (Nishio et al., 1991).
Synthesis and Crystal Structure Determination
Moustafa and Girgis (2007) synthesized specific derivatives of cyclohepta[b]pyridine and determined their crystal structures. These findings are valuable for the development of new synthetic methods and for understanding the structural aspects of these compounds (Moustafa & Girgis, 2007).
High-Pressure Assisted Synthesis in Anticancer Research
Behbehani et al. (2020) developed a high-pressure assisted synthetic approach for novel derivatives of benzo[cyclohepta[b]pyridine. These compounds were assessed for their anticancer properties, indicating potential applications in medicinal chemistry (Behbehani et al., 2020).
Anti-Inflammatory Activity
Research by Calhoun et al. (1995) on the modification of tetrahydroquinolines led to the synthesis of compounds with anti-inflammatory activity. This research highlights the potential therapeutic applications of these compounds (Calhoun et al., 1995).
Properties
IUPAC Name |
1,5,6,7,8,9-hexahydrocyclohepta[b]pyridin-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c12-10-7-6-8-4-2-1-3-5-9(8)11-10/h6-7H,1-5H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWUYOUMKXMHANA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)NC(=O)C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40302434 | |
Record name | 1,5,6,7,8,9-hexahydro-2h-cyclohepta[b]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40302434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41043-08-7 | |
Record name | NSC150959 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150959 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,5,6,7,8,9-hexahydro-2h-cyclohepta[b]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40302434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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